![molecular formula C16H15NO4 B2437155 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1043576-28-8](/img/structure/B2437155.png)
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
“4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1043576-28-8. It has a molecular weight of 285.3 and its IUPAC name is 4-hydroxy-1-(2-naphthoyl)proline .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
- Stereochemistry : The stereogenic carbons in pyrrolidine influence drug candidate profiles. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- HNLP exhibits unusual ESIPT fluorescence due to intramolecular tautomerism. Understanding its excited-state behavior can have implications in materials science and optoelectronics .
- Multisubstituted Naphthalene Synthesis : HNLP can serve as a precursor for synthesizing multisubstituted naphthalenes. For instance, it reacts with benzyne intermediates to yield naphthalenes with diverse functionalities .
- Some derivatives of HNLP have shown nanomolar activity against protein kinases CK1γ and CK1ε. Further modifications can explore the influence of chiral moieties on kinase inhibition .
Medicinal Chemistry and Drug Design
Fluorescence and Excited-State Proton Transfer (ESIPT)
Synthetic Chemistry
Biological Activity and Kinase Inhibition
Safety and Hazards
Future Directions
The pyrrolidine ring is a significant feature in drug discovery due to its stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, “4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in the development of new drugs.
properties
IUPAC Name |
4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-14(16(20)21)17(9-13)15(19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,18H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDENQFPNDGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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